molecular formula C11H16O B1618670 3-Tert-butyl-5-methylphenol CAS No. 4892-31-3

3-Tert-butyl-5-methylphenol

Cat. No. B1618670
CAS RN: 4892-31-3
M. Wt: 164.24 g/mol
InChI Key: JOISCPZYGOECQA-UHFFFAOYSA-N
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Patent
US04236031

Procedure details

Run D of Example 1 is repeated except that 3-cresol is substituted for the cresylic acid mixture. The process results in a selectivity of better than 80 percent of 5-t-butyl-3-cresol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:8].[CH3:9][C:10]1[C:15](O)=CC=C[CH:11]=1>>[C:10]([C:4]1[CH:5]=[C:6]([OH:7])[CH:1]=[C:2]([CH3:8])[CH:3]=1)([CH3:15])([CH3:11])[CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC=C1O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC=C1O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=CC(=C1)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.